molecular formula C4H3ClN2O3 B1430742 5-Chloro-3-methyl-4-nitro-1,2-oxazole CAS No. 1803599-70-3

5-Chloro-3-methyl-4-nitro-1,2-oxazole

Cat. No. B1430742
CAS RN: 1803599-70-3
M. Wt: 162.53 g/mol
InChI Key: GHCCXOAHHAWPQR-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-4-nitro-1,2-oxazole is a chemical compound with the molecular formula C4H3ClN2O3 and a molecular weight of 162.53 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen at position 3, separated by a carbon in-between . The compound also contains a chlorine atom and a nitro group, which contribute to its reactivity .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 281.0±35.0 °C and a predicted density of 1.540±0.06 g/cm3 . Its pKa is predicted to be -6.79±0.50 .

Scientific Research Applications

Mechanistic Investigations in Organic Chemistry

Research into lithiated 1,3-oxazoles demonstrates the intricate mechanisms involved in their reactions with nitrones, leading to various compounds with potential applications in organic synthesis. The study showcases the formation of alkenyl-1,3-oxazoles and spirocyclic compounds under specific conditions, illustrating the compound's role in complex organic reactions and its potential utility in developing new organic synthesis methodologies (Capriati, Degennaro, Florio, & Luisi, 2002).

Photochemical Studies

Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound) provides insights into its conformer behavior at low temperatures and its photoproducts upon UV irradiation. The study highlights the compound's relevance in understanding photochemical processes and the potential application in photochemistry-related fields (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Studies in Energetic Materials

Nitro- and chloro-substituted triazoles, including those with similar structural frameworks to 5-Chloro-3-methyl-4-nitro-1,2-oxazole, have been explored for their potential as energetic materials. These studies delve into the synthesis, characterization, and evaluation of these compounds, revealing their properties and potential applications in designing high-performance energetic materials (Zhang, Parrish, & Shreeve, 2013).

Anti-Tubercular Activities

Compounds derived from nitro-containing triazole rings have been synthesized and evaluated for their anti-tubercular activities against Mycobacterium tuberculosis. These studies contribute to the field of medicinal chemistry by exploring new compounds that could potentially serve as anti-tubercular agents (Maste, Ainapure, Patil, & Bhat, 2011).

Synthesis Methodologies

Research efforts have been dedicated to developing efficient synthesis methods for 1,3-oxazoles and their derivatives, indicating the significance of these compounds in synthetic chemistry. These methodologies pave the way for creating novel compounds with potential applications in various chemical domains (Yamane, Mitsudera, & Shundoh, 2004).

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-methyl-4-nitro-1,2-oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes such as cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and DNA repair processes .

properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O3/c1-2-3(7(8)9)4(5)10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCXOAHHAWPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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